molecular formula C20H15BrN2O3 B11557644 N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline

N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline

Cat. No.: B11557644
M. Wt: 411.2 g/mol
InChI Key: LABMDBKANIVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE is an organic compound characterized by its complex structure, which includes a bromophenyl group, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylmethoxybenzene: Lacks the nitrophenyl group.

    3-Nitroaniline: Lacks the bromophenyl and methoxyphenyl groups.

    4-Bromophenylmethoxyphenylamine: Similar structure but different functional groups.

Uniqueness

(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-(3-NITROPHENYL)METHANIMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H15BrN2O3/c21-17-8-4-16(5-9-17)14-26-20-10-6-15(7-11-20)13-22-18-2-1-3-19(12-18)23(24)25/h1-13H,14H2

InChI Key

LABMDBKANIVHOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.